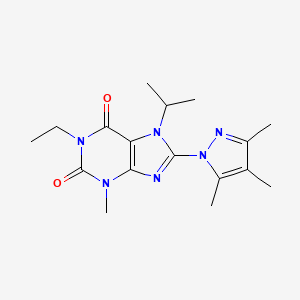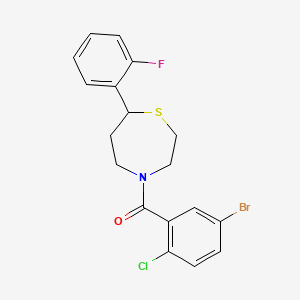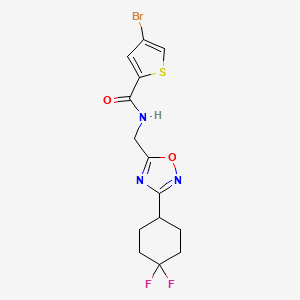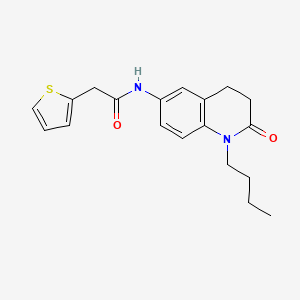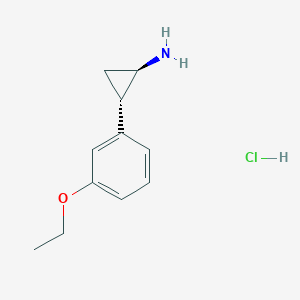![molecular formula C16H20ClN5 B2894131 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine CAS No. 339016-04-5](/img/structure/B2894131.png)
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine” is a chemical compound with the molecular formula C16H20ClN5 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine” consists of a pyrimidine ring substituted with a chlorine atom and a piperazine ring. The piperazine ring is further substituted with a 2,3-dimethylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.816 and a density of 1.3±0.1 g/cm3 . The boiling point is 575.4±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
Research into the synthesis of pyrimidinamine derivatives, including compounds similar to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine, has shown promising antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) reported the synthesis of a series of pyrimidinamine derivatives that exhibited significant antiproliferative effects, highlighting the potential of these compounds as anticancer agents (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research).
Multifunctional Antioxidants
Compounds structurally related to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine have been evaluated for their potential as multifunctional antioxidants in the treatment of age-related diseases. Jin et al. (2010) synthesized analogues demonstrating protective effects against cell viability and glutathione levels reduction induced by oxidative stress, suggesting their applicability in preventing diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin, H., Randazzo, J., Zhang, P., & Kador, P. (2010). Multifunctional antioxidants for the treatment of age-related diseases. Journal of Medicinal Chemistry).
Antimicrobial Activity
The synthesis of novel uracil derivatives closely related to 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine has been reported to show antimicrobial activity. Al-Turkistani et al. (2011) discussed the preparation and in vitro activities of these compounds against a variety of bacteria and fungi, with some derivatives demonstrating potent broad-spectrum antibacterial activity, indicating their potential for developing new antimicrobial agents (Al-Turkistani, A. A., Al-Deeb, O., El‐Brollosy, N. R., & El-Emam, A. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.
Propiedades
IUPAC Name |
4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-4-3-5-13(12(11)2)21-6-8-22(9-7-21)15-10-14(17)19-16(18)20-15/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGJFWPNLEGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)
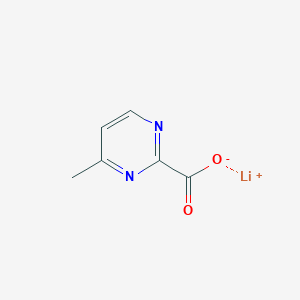
![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)
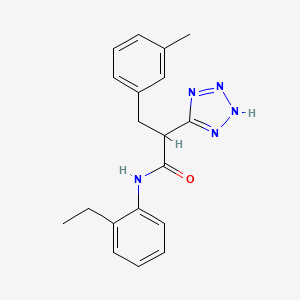
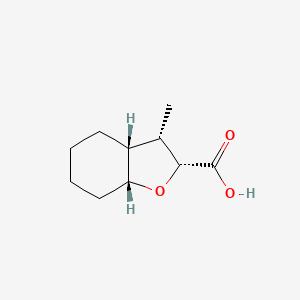
![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)

